molecular formula C9H7N3O2 B11906425 7-Amino-5-nitrosoquinolin-8-ol CAS No. 92095-68-6

7-Amino-5-nitrosoquinolin-8-ol

Cat. No.: B11906425
CAS No.: 92095-68-6
M. Wt: 189.17 g/mol
InChI Key: RJFINFNWCRTDFF-UHFFFAOYSA-N
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Description

7-Amino-5-nitrosoquinolin-8-ol is a compound belonging to the quinoline family, characterized by its unique structure that includes both amino and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-nitrosoquinolin-8-ol typically involves the nitration of 8-hydroxyquinoline followed by reduction and amination steps. One common method includes the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and subsequent reduction with sodium dithionite .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction processes, similar to those used in laboratory synthesis, but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-5-nitrosoquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite or hydrogen peroxide.

    Reduction: Hydrazine hydrate over Pd/C.

    Substitution: Primary aliphatic amines for amination reactions.

Major Products Formed:

Scientific Research Applications

7-Amino-5-nitrosoquinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-5-nitrosoquinolin-8-ol is not fully understood. it is believed to interact with biological targets such as enzymes and receptors, potentially disrupting cellular processes. In the context of antimalarial activity, it may target the mitochondria of the malaria parasite, similar to other 8-aminoquinolines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

92095-68-6

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

7-amino-5-nitrosoquinolin-8-ol

InChI

InChI=1S/C9H7N3O2/c10-6-4-7(12-14)5-2-1-3-11-8(5)9(6)13/h1-4,13H,10H2

InChI Key

RJFINFNWCRTDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)N=O

Origin of Product

United States

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